2'-Bromo-2-(3-fluorophenyl)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

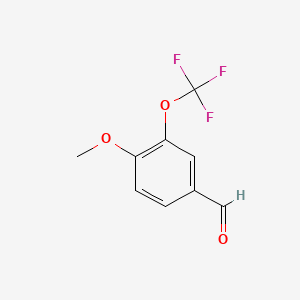

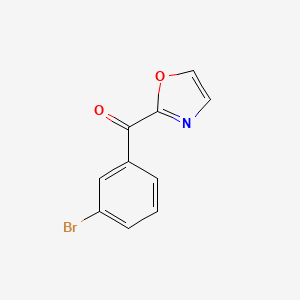

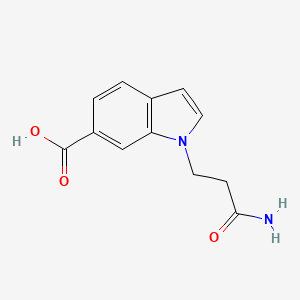

2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .

Molecular Structure Analysis

The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .Physical And Chemical Properties Analysis

2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .科学的研究の応用

Enantioselective Microbial Reduction : This compound is used as a chiral intermediate in enantioselective microbial reduction. Patel et al. (2004) demonstrated the preparation of (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol from 2-bromo-4-fluoro acetophenone using microorganisms from various genera, achieving high yield and enantiomeric excess Patel et al., 2004.

Synthesis of Fluorinated Benzothiazepines and Pyrazolines : Jagadhani et al. (2015) explored the synthesis of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde, a similar compound, with substituted hydroxy acetophenones Jagadhani et al., 2015.

Conformational Studies in Solution : Mirarchi and Ritchie (1984) studied the solution-state conformations of 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone to understand the effective dihedral angles and conformer abundances Mirarchi & Ritchie, 1984.

Antimicrobial Screening : Another area of research is the antimicrobial properties of fluorinated chromones and chlorochromones derived from bromo-2-fluorobenzaldehyde and hydroxyacetophenones, as shown in the work of Jagadhani et al. (2014) Jagadhani et al., 2014.

Biological Baeyer–Villiger Oxidation Study : Moonen et al. (2001) used 19F nuclear magnetic resonance to study the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, revealing insights into biological conversion processes Moonen et al., 2001.

Photoreactions and DNA Cleavage : Research by Wender and Jeon (2003) on bromofluoroacetophenone derivatives demonstrated their ability to produce fluorine-substituted phenyl radicals that cleave DNA upon excitation Wender & Jeon, 2003.

Enantioselective Reduction in Carrot and Celeriac : Mączka and Mironowicz (2004) conducted enantioselective reductions of bromo- and methoxy-acetophenones using carrot and celeriac, achieving high yields and enantiomeric excess Mączka & Mironowicz, 2004.

Synthesis and Characterization of Radiopharmaceutical Intermediates : Banks and Hwang (1994) investigated the production of [18F]fluoroarylketones, including bromo- and fluoroacetophenone derivatives, as intermediates for radiopharmaceutical applications Banks & Hwang, 1994.

Safety and Hazards

作用機序

- The bromination reaction of carbonyl compounds, including acetophenones, is a significant topic in organic chemistry .

- The rate-determining step for this reaction involves the enol form of the compound .

- Under acidic conditions, the acetophenone derivative protonates, leading to the formation of an enolate product .

Biochemical Pathways

Its potential applications in pharmaceuticals, pesticides, and other chemicals warrant exploration . . 🌟

特性

IUPAC Name |

1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUUDGMKKHTDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642342 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-67-3 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)